3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea 3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea
Brand Name: Vulcanchem
CAS No.: 136337-67-2
VCID: VC21243361
InChI: InChI=1S/C23H32N2O2/c1-15(2)19-13-18(27-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(26)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,26)
SMILES: CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2
Molecular Formula: C23H32N2O2
Molecular Weight: 368.5 g/mol

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea

CAS No.: 136337-67-2

Cat. No.: VC21243361

Molecular Formula: C23H32N2O2

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea - 136337-67-2

Specification

CAS No. 136337-67-2
Molecular Formula C23H32N2O2
Molecular Weight 368.5 g/mol
IUPAC Name 1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]urea
Standard InChI InChI=1S/C23H32N2O2/c1-15(2)19-13-18(27-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(26)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,26)
Standard InChI Key WLIVADBOJWNAPY-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2
Canonical SMILES CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator